molecular formula C21H23N3O3S B2662822 N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide CAS No. 1241467-20-8

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide

Cat. No.: B2662822
CAS No.: 1241467-20-8
M. Wt: 397.49
InChI Key: IQDFTNUWBGDGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent cyanomethylation. The general synthetic route can be summarized as follows:

  • Formation of the piperidine derivative : The 2-methylpiperidine is synthesized through standard alkylation methods.
  • Sulfonylation : The piperidine derivative is treated with a sulfonyl chloride to introduce the sulfonyl group.
  • Cyanomethylation : The final step involves the introduction of the cyanomethyl group via nucleophilic substitution.

Antiviral Activity

Research has indicated that derivatives of N-phenylbenzamide, which include compounds similar to this compound, exhibit antiviral properties. A study reported that several N-phenylbenzamide derivatives demonstrated significant activity against Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. The most potent compounds showed IC50 values ranging from 5.7 to 12 μM against various strains of EV71, indicating their potential as antiviral agents .

Antiprotozoal Activity

Another significant area of research has focused on the antiprotozoal activity of related compounds. For instance, an N-phenylbenzamide derivative was shown to effectively target Trypanosoma brucei, the causative agent of African sleeping sickness. This compound was curative in an acute mouse model and demonstrated a mechanism involving the disruption of kinetoplast DNA (kDNA) function . This suggests that similar compounds may hold promise in treating protozoal infections.

Structure-Activity Relationship (SAR)

The SAR studies conducted on N-phenylbenzamide derivatives reveal critical insights into how structural modifications influence biological activity:

  • Substituents on the benzene ring : Variations at different positions on the benzene ring significantly affect potency and selectivity against specific viral strains.
  • Piperidine modifications : Altering the piperidine structure can enhance solubility and bioavailability, which are crucial for therapeutic efficacy.

Table 1: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/PathogenIC50 (µM)References
Compound 1eAntiviralEnterovirus 715.7 - 12
Compound 1aAntiprotozoalTrypanosoma bruceiCurative
Compound XCysteine Protease InhibitorVarious Cysteine ProteasesTBD

Case Studies

Several case studies have highlighted the significance of this compound in therapeutic applications:

  • Antiviral Screening : A comprehensive screening of various derivatives against multiple strains of EV71 showed that modifications to the piperidine moiety led to enhanced antiviral activity and lower cytotoxicity compared to established drugs like pirodavir .
  • Protozoal Treatment : In vivo studies using murine models demonstrated that specific derivatives effectively reduced parasitemia levels in T. brucei infections, showcasing their potential for developing new treatments for neglected tropical diseases .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have demonstrated that compounds similar to N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide exhibit notable anticonvulsant properties. For instance, a series of derivatives were synthesized and evaluated for their anticonvulsant activity using multiple seizure models, such as the maximal electroshock (MES) and the 6 Hz model. The results indicated that certain derivatives showed significant protective effects against seizures, making them potential candidates for the treatment of epilepsy .

Key Findings:

  • Active Compounds : Several derivatives demonstrated over 80% protection in seizure models.
  • Mechanism of Action : Binding studies suggested interactions with glutamate and GABA receptors, critical targets in epilepsy treatment.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Enterovirus 71 (EV71), which is associated with hand, foot, and mouth disease. A study synthesized various N-phenylbenzamide derivatives and assessed their efficacy against multiple strains of EV71. The results indicated that certain derivatives exhibited low micromolar activity against these viral strains, highlighting their potential as antiviral agents .

Key Findings:

  • IC50 Values : Some compounds showed IC50 values ranging from 5.7 to 12 μM against EV71.
  • Cytotoxicity : The cytotoxicity of the most active compounds was significantly lower than existing antiviral drugs, suggesting a favorable safety profile.

Anticancer Research

In addition to its anticonvulsant and antiviral applications, this compound has been explored for its anticancer properties. New derivatives incorporating imidazole rings have been designed to enhance their anticancer activity. These modifications aim to improve drug-likeness and pharmacokinetic profiles while maintaining or enhancing efficacy against cancer cell lines .

Key Findings:

  • Structural Modifications : Substitutions on the benzene ring were systematically studied to optimize activity.
  • Potential Targets : The derivatives showed promise against various cancer cell lines, supporting further development as anticancer agents.

Properties

IUPAC Name

N-(cyanomethyl)-4-(2-methylpiperidin-1-yl)sulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-17-7-5-6-15-24(17)28(26,27)20-12-10-18(11-13-20)21(25)23(16-14-22)19-8-3-2-4-9-19/h2-4,8-13,17H,5-7,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDFTNUWBGDGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.